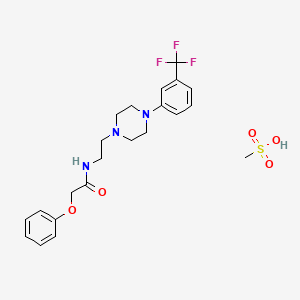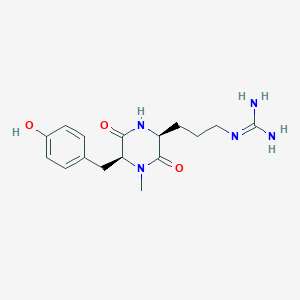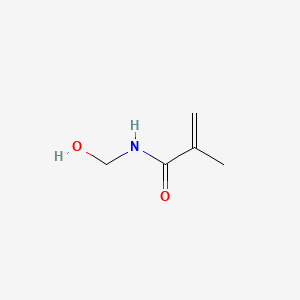
N-methylolmethacrylamide
Übersicht
Beschreibung
N-methylolmethacrylamide (NMMA) is a chemical compound that is widely used in various industrial applications . It is also known as N-(hydroxymethyl)methacrylamide . The molecular formula of NMMA is C5H9NO2 .
Synthesis Analysis
Poly(N-methylol methacrylamide) (NMMAAm) and poly(N-methylol methacrylamide/vinyl sulphonic acid) (NMMAAm-VSA) hydrogels were synthesized by 60Co-γ ray irradiation at an ambient temperature . Another study produced poly(N-methylolacrylamide)/polymethylacrylamide (PNMA/PMAA) hybrids using NMA and MAA via frontal free-radical polymerization at ambient pressure .Molecular Structure Analysis
The molecular structure of NMMA is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The top reaction types seen in a survey were amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, reductive amination, and N-Boc deprotection . These reactions are likely due to commercial availability of reagents, high chemoselectivity, and a pressure on delivery .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen
Synthesis of Polymeric Hybrids
N-methylolmethacrylamide is used in the synthesis of polymeric hybrids. For instance, poly(N-methylolacrylamide)/polymethylacrylamide hybrids were produced successfully by frontal free-radical polymerization . This method allows the rapid synthesis of many polymers with spatially controlled microstructures and morphologies .
Binders for Nonwoven Fabrics
Polymers containing N-methylolacrylamide are widely used as binders for nonwoven fabrics . These fabrics have a wide range of applications, including medical supplies, filters, and insulation materials.
Protective Coatings
N-methylolmethacrylamide-based polymers are used in protective coatings . These coatings can provide surfaces with properties such as water resistance, scratch resistance, and UV protection.
Latex Paints
N-methylolmethacrylamide is used in the production of latex paints . These paints are water-based and have advantages such as low VOC emissions, easy clean up, and quick drying times.
Adhesives
N-methylolmethacrylamide-based polymers are used in adhesives . These adhesives can be used in a variety of applications, including paper products, packaging, and construction materials.
Drug Delivery Systems
Polymeric micelles, which are nanoparticles formed from block copolymers, have been used as drug delivery systems. N-methylolmethacrylamide is one of the polymers that can be used to form these micelles . These systems can improve the water solubility and stability of drugs, enhance drug utilization, and increase anti-tumor activity .
Chemotherapy
Polymeric micelles formed from N-methylolmethacrylamide can be used in chemotherapy . These micelles can deliver anti-cancer drugs directly into tumor cells at a sustained rate, improving the efficiency of drug delivery .
Hydrogels
N-methylolmethacrylamide is used in the synthesis of hydrogels . These hydrogels can be used in a variety of applications, including drug delivery, tissue engineering, and wound dressings .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s important to note that the interaction of this compound with its potential targets and the resulting changes are currently unknown .
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time . .
Result of Action
It has been noted that the vapor or mist of this compound is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . Compounds of this class cause peripheral neuropathies, paresthesias, weakness in lower limbs, and bluish, sweaty cold hands with erythema and peeling of the palms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-methylolmethacrylamide, it is known to be combustible and may polymerize due to heating and under the influence of acids . The substance may polymerize under the influence of light . It is also noted that this chemical is toxic to aquatic life .
Eigenschaften
IUPAC Name |
N-(hydroxymethyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTMQTKDNSEIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26587-87-1 | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26587-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027335 | |
| Record name | Methylolmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-methylolmethacrylamide | |
CAS RN |
923-02-4 | |
| Record name | Methylolmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylolmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methylolmethacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylolmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLOLMETHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BO2025ITR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: NMMA is primarily investigated for its ability to enhance the properties of materials, particularly textiles like cotton fabric. [, , , , ] It acts as a crosslinking agent, forming a network polymer within the material's structure, leading to improved resilience, strength, and abrasion resistance. [, , , ]
ANone: While both NMMA and NMA enhance textile properties, research suggests that NMMA imparts superior retention of strength and abrasion resistance in cotton fabrics. [, ] This difference is attributed to the presence of an α-methyl substituent in NMMA, which influences the composition of reagent residues in the treated cotton and results in a lower degree of covalent crosslinking. []
ANone: Cure conditions significantly impact the performance of NMMA-treated cotton. Curing in a nitrogen atmosphere, compared to air, generally improves the retention of strength and abrasion resistance for both NMMA and NMA-treated fabrics. []
ANone: Research indicates potential applications of NMMA in:
- Wood Impregnation: NMMA can be used as an initiating agent in the impregnation of wood with styrene monomer. This process enhances the wood's resistance to termite attacks. []
- Microsphere Preparation: NMMA serves as a crosslinking agent in the production of swellable microspheres. []
- Dentin Primers: Studies explore the use of NMMA in dentin primers to improve the adhesion of resin composites in dental applications. [, , , ]
ANone: The provided research abstracts do not include specific details on the spectroscopic characterization of NMMA.
ANone: While the research highlights the importance of cure conditions for NMMA-treated materials, specific information regarding the compound's stability under various storage conditions is not detailed in the abstracts.
ANone: The provided research abstracts do not provide information on the environmental impact or degradation pathways of NMMA.
ANone: The research primarily focuses on the immediate performance enhancements provided by NMMA treatment. Long-term effects, such as durability after repeated use or potential leaching of the compound, are not addressed in the abstracts.
ANone: Yes, the research mentions several alternative compounds used for durable press finishes in textiles, including dimethylolethyleneurea (DMEU) and dimethyloldihydroxyethyleneurea (DMDHEU). [] The study on wood impregnation also mentions using untreated wood as a control. []
ANone: While the research notes the interaction of NMMA with cotton and its role as a crosslinking agent, it doesn't delve into the specific kinetic features or detailed reaction mechanisms involved. [, ]
ANone: The provided research abstracts do not discuss any computational chemistry or modeling studies related to NMMA.
ANone: While one study mentions NMMA's use in dentin primers for dental applications, the provided research abstracts do not directly address the compound's toxicity or safety profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


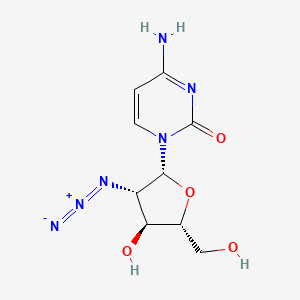
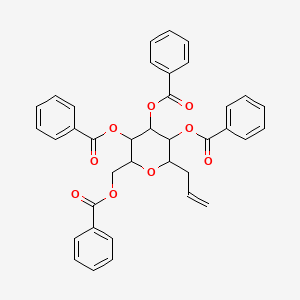
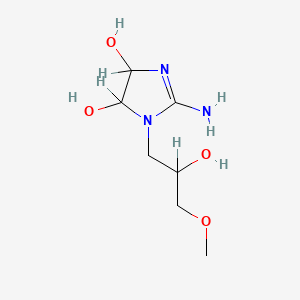
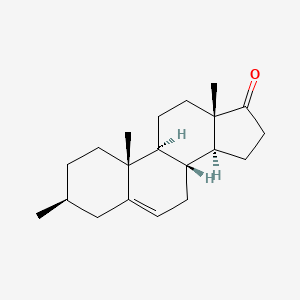
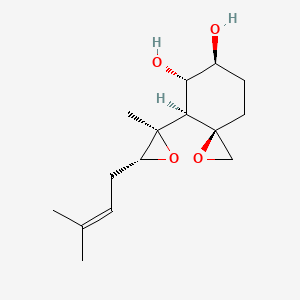
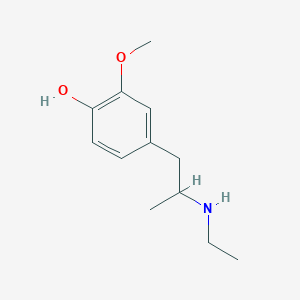
![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)
![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)
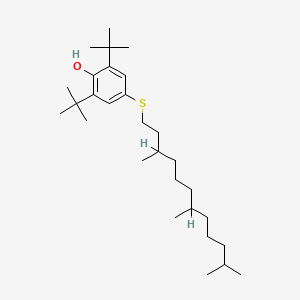
![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)
